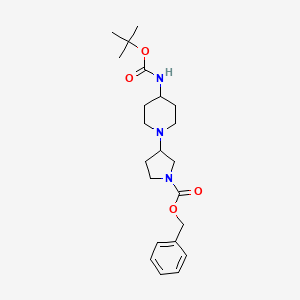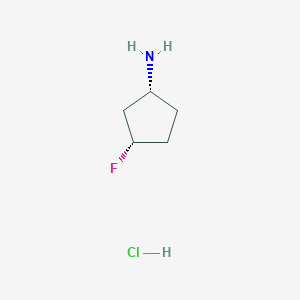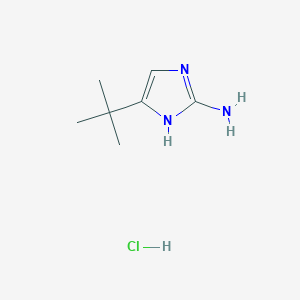
4-(tert-Butyl)-1H-imidazol-2-amine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(tert-Butyl)-1H-imidazol-2-amine HCl” likely refers to a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a tert-butyl group attached to the 4th carbon of the imidazole ring . The “HCl” suggests that this compound might be a hydrochloride salt, which is commonly used in pharmaceuticals to improve the solubility of drug compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a five-membered imidazole ring with a tert-butyl group attached to one of the carbon atoms. The presence of the nitrogen atoms in the ring and the tertiary butyl group would likely impart certain chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the tert-butyl group. The imidazole ring is aromatic and relatively stable, but can participate in various reactions at the nitrogen atoms . The tert-butyl group is quite bulky and could affect the compound’s reactivity and steric interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring might contribute to its aromaticity and the tert-butyl group could affect its solubility .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Imidazoline derivatives, which share a similar core structure with 4-(tert-Butyl)-1H-imidazol-2-amine HCl, are extensively used as corrosion inhibitors. Their effectiveness is attributed to their low toxicity, cost-effectiveness, and environmental friendliness. The chemical structure, including a heterocyclic ring with nitrogen atoms, facilitates adsorption on metal surfaces, enhancing corrosion inhibition. Modifications of imidazoline structures have been explored to improve their efficacy in the petroleum industry, demonstrating the potential application of 4-(tert-Butyl)-1H-imidazol-2-amine HCl in similar contexts (Sriplai & Sombatmankhong, 2023).
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds with imidazole scaffolds, including 4-(tert-Butyl)-1H-imidazol-2-amine HCl, are crucial. They serve as intermediates in the synthesis of complex molecules and in catalysis. For example, recyclable copper catalyst systems employing imidazoles have been developed for C-N bond-forming cross-coupling reactions, indicating the versatility of imidazole derivatives in facilitating various organic transformations (Kantam et al., 2013).
Pharmaceutical Applications
Imidazole derivatives, akin to 4-(tert-Butyl)-1H-imidazol-2-amine HCl, have found applications in pharmaceutical research, particularly as immune response modifiers. The compound imiquimod, an analogue within the imidazole class, illustrates the potential for derivatives of 4-(tert-Butyl)-1H-imidazol-2-amine HCl to be developed into topical agents for treating various skin disorders due to their immune-modulating properties (Syed, 2001).
Antioxidant Research
Imidazole derivatives are also explored for their antioxidant properties. For instance, studies on synthetic phenolic antioxidants, which share structural similarities with 4-(tert-Butyl)-1H-imidazol-2-amine HCl, have shed light on their potential to inhibit oxidative reactions and extend the shelf life of products. Such compounds are detected in various environmental matrices, indicating their widespread use and the potential health implications of their antioxidant properties (Liu & Mabury, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-tert-butyl-1H-imidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(2,3)5-4-9-6(8)10-5;/h4H,1-3H3,(H3,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWJNOYRQHRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

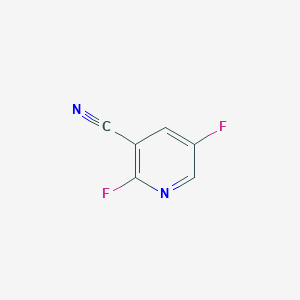
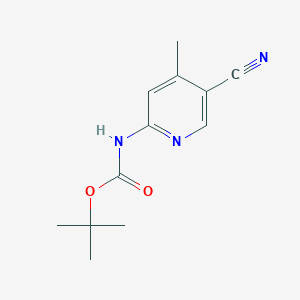
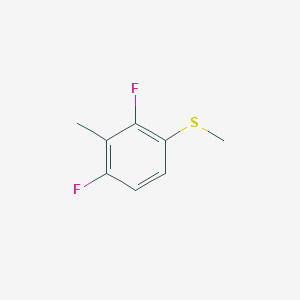
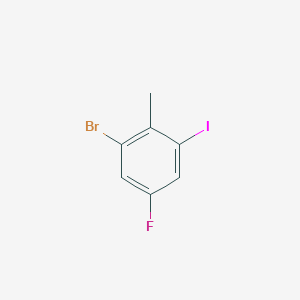
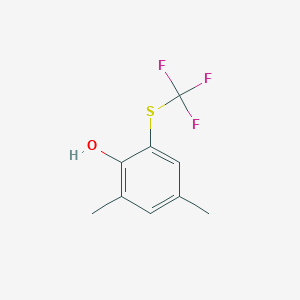
![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
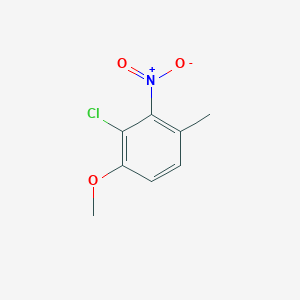
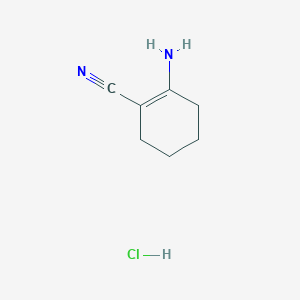
![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)

